Boc-(+/-)-trans-4-(3-cyano-phenyl)-pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC16606728
Molecular Formula: C17H19N2O4-
Molecular Weight: 315.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N2O4- |
|---|---|
| Molecular Weight | 315.34 g/mol |
| IUPAC Name | (3R,4S)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/p-1/t13-,14+/m1/s1 |
| Standard InChI Key | ZHFKFVXDOBTIEP-KGLIPLIRSA-M |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=CC(=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=CC(=C2)C#N |
Introduction
Structural and Stereochemical Features
Core Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered secondary amine, forms the backbone of this compound. Its saturated structure confers conformational rigidity compared to aromatic heterocycles, while the amine group provides a site for functionalization. The trans configuration of the 3-cyano-phenyl and carboxylic acid substituents ensures spatial separation, minimizing steric clashes and optimizing molecular interactions.
Protecting Group Strategy
The Boc group (-OC(O)C(CH₃)₃) shields the pyrrolidine nitrogen during synthesis, preventing unwanted side reactions. This protection is reversible under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection in multi-step syntheses. The Boc group’s bulkiness also influences the compound’s solubility and crystallization behavior.
Cyano-Phenyl Substituent
The 3-cyanophenyl group introduces electron-withdrawing character via the cyano (-CN) moiety, enhancing the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding. This substituent’s planar geometry facilitates π-π stacking with aromatic residues in biological targets, potentially improving binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₂O₄ |
| Molecular Weight | 315.34 g/mol |
| IUPAC Name | (3R,4S)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
| Protection Group | tert-Butoxycarbonyl (Boc) |
| Chiral Centers | 2 (C3 and C4 of pyrrolidine) |
Synthesis and Industrial Production
Multi-Step Synthetic Routes
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, Base (e.g., NaOH) | Protect pyrrolidine nitrogen |
| 2 | Aryl Substitution | 3-Cyanophenylboronic acid, Pd Catalyst | Introduce cyano-phenyl group |
| 3 | Purification | Column Chromatography | Isolate enantiomers |
Chemical Reactivity and Derivitization
Deprotection Dynamics
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine. This step is critical for subsequent amide bond formation or salt generation in active pharmaceutical ingredients (APIs).
Cyano Group Transformations
The -CN group can be hydrolyzed to a carboxylic acid (-COOH) under strong acidic or basic conditions, expanding the compound’s utility as a bifunctional building block. Alternatively, it may participate in cycloaddition reactions (e.g., Huisgen click chemistry) with azides to form triazoles.
Applications in Drug Discovery
Kinase Inhibitor Development
Pyrrolidine derivatives are prominent in kinase inhibitor design due to their ability to occupy ATP-binding pockets. The cyano group’s electron-deficient nature may enhance interactions with catalytic lysine residues, as seen in JAK2 and EGFR inhibitors.
Peptidomimetic Scaffolds
The carboxylic acid moiety enables incorporation into peptide backbones, mimicking proline residues to modulate conformational stability. Such analogs are explored in protease-resistant drug candidates.
| Application | Target Class | Rationale |
|---|---|---|
| Oncology | Tyrosine Kinases | Steric complementarity to ATP site |
| Neurodegeneration | NMDA Receptors | Modulation of glutamate binding |
| Inflammation | COX-2 Enzymes | Competitive inhibition |
Research Findings and Future Directions
Enantiomer Separation
Racemic mixtures limit therapeutic efficacy. Recent advances in chiral chromatography (e.g., amylose-based columns) enable isolation of (3R,4S) and (3S,4R) enantiomers, with the former showing 3-fold higher target affinity in preliminary screens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume